2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid
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Overview
Description
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid is a chemical compound with the molecular formula C13H16BrClO3S and a molecular weight of 367.69 g/mol . This compound is characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is further connected to a sulfinyl group and a methylpentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-chlorobenzyl chloride.
Sulfoxidation: The benzyl chloride derivative undergoes sulfoxidation to introduce the sulfinyl group.
Coupling Reaction: The sulfinyl compound is then coupled with 4-methylpentanoic acid under specific reaction conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the desulfinylated compound.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the halogen atoms.
Scientific Research Applications
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The bromo and chloro substituents can enhance the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Bromo-5-chlorophenyl)methylsulfonyl]-4-methylpentanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-[(3-Bromo-5-chlorophenyl)methylthio]-4-methylpentanoic acid: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid is unique due to the presence of both bromo and chloro substituents on the phenyl ring, combined with a sulfinyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(3-bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO3S/c1-8(2)3-12(13(16)17)19(18)7-9-4-10(14)6-11(15)5-9/h4-6,8,12H,3,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQOPMXWLVMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)S(=O)CC1=CC(=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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